1-isopropyl-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide
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Overview
Description
1-Isopropyl-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions.
N-Alkylation: The indole core is then subjected to N-alkylation using isopropyl halides in the presence of a base such as potassium carbonate.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the N-alkylated indole with 2-(2-pyridyl)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and acids (sulfuric acid, nitric acid).
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
1-Isopropyl-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, modulating their activity. The pyridyl group enhances its binding affinity and specificity. The compound may exert its effects through pathways involving signal transduction, gene expression, and protein-protein interactions.
Comparison with Similar Compounds
- 1-Methyl-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide
- 1-Ethyl-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide
- 1-Propyl-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide
Comparison: 1-Isopropyl-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide is unique due to its specific isopropyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to its analogs, it may exhibit different binding affinities, metabolic stability, and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H21N3O |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-propan-2-yl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide |
InChI |
InChI=1S/C19H21N3O/c1-14(2)22-13-17(16-8-3-4-9-18(16)22)19(23)21-12-10-15-7-5-6-11-20-15/h3-9,11,13-14H,10,12H2,1-2H3,(H,21,23) |
InChI Key |
DILJLWLVJRFCIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
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